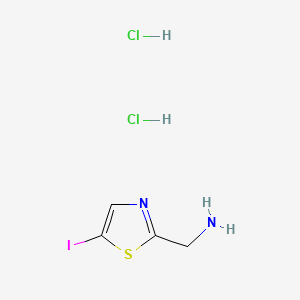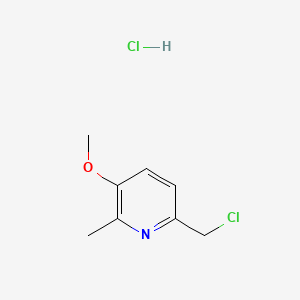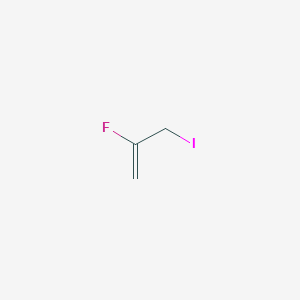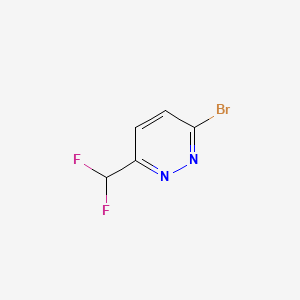
N1-ethylcyclohexane-1,3-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-ethylcyclohexane-1,3-diamine dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2 and a molecular weight of 215.2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-ethylcyclohexane-1,3-diamine dihydrochloride typically involves the reaction of cyclohexane-1,3-diamine with ethylating agents under controlled conditions. The reaction is usually carried out in the presence of hydrochloric acid to form the dihydrochloride salt . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N1-ethylcyclohexane-1,3-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include amine oxides, primary amines, and substituted derivatives of this compound .
Scientific Research Applications
N1-ethylcyclohexane-1,3-diamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-ethylcyclohexane-1,3-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-ethylcyclohexane-1,3-diamine dihydrochloride include:
- Cyclohexane-1,3-diamine
- N1-methylcyclohexane-1,3-diamine
- N1-propylcyclohexane-1,3-diamine
Uniqueness
This compound is unique due to its specific ethyl substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H20Cl2N2 |
|---|---|
Molecular Weight |
215.16 g/mol |
IUPAC Name |
1-N-ethylcyclohexane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-2-10-8-5-3-4-7(9)6-8;;/h7-8,10H,2-6,9H2,1H3;2*1H |
InChI Key |
WNTVBAHLIKHOKP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CCCC(C1)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[3-Chloro-2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B13481021.png)
![2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide](/img/structure/B13481022.png)

![5-Bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde](/img/structure/B13481035.png)

![N-[3-(aminomethyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B13481052.png)

